N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide
Overview
Description
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of a suitable hydrazine derivative with carbon disulfide, followed by cyclization with an appropriate electrophile.
Attachment of the Xanthene Moiety: The xanthene moiety is introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with a xanthene-based electrophile.
Final Coupling: The final step involves the coupling of the thiadiazole-xanthene intermediate with a carboxamide derivative under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiadiazole derivatives
Substitution: Substituted thiadiazole-xanthene derivatives
Scientific Research Applications
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: It is explored for its insecticidal and herbicidal properties, making it a candidate for the development of new pesticides.
Materials Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the activity of key enzymes involved in bacterial cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide
- **N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-tetrahydro-2-furancarboxamide
Uniqueness
N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide stands out due to its unique combination of the thiadiazole and xanthene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse activities compared to similar compounds.
Properties
IUPAC Name |
N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-8-13(2)20-23-24-21(27-20)22-19(25)18-14-9-4-6-11-16(14)26-17-12-7-5-10-15(17)18/h4-7,9-13,18H,3,8H2,1-2H3,(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHHXPAXPIQBIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=NN=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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